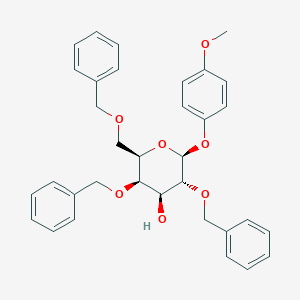

4-Methoxyphenyl 2,4,6-Tri-O-benzyl-beta-D-galactopyranoside

Descripción general

Descripción

4-Methoxyphenyl 2,4,6-Tri-O-benzyl-beta-D-galactopyranoside: is a synthetic organic compound with the molecular formula C34H36O7 and a molecular weight of 556.66 g/mol . It is a derivative of galactopyranoside, where the hydroxyl groups at positions 2, 4, and 6 are protected by benzyl groups, and the phenyl group is methoxylated at the para position. This compound is often used in carbohydrate chemistry and glycosylation reactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxyphenyl 2,4,6-Tri-O-benzyl-beta-D-galactopyranoside typically involves the protection of the hydroxyl groups of galactose. The process begins with the selective benzylation of the hydroxyl groups at positions 2, 4, and 6. This is achieved using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate . The methoxyphenyl group is then introduced through a glycosylation reaction using a suitable glycosyl donor and a promoter like silver triflate or boron trifluoride etherate .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .

Análisis De Reacciones Químicas

Types of Reactions: 4-Methoxyphenyl 2,4,6-Tri-O-benzyl-beta-D-galactopyranoside undergoes several types of chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a quinone derivative under strong oxidizing conditions.

Reduction: The benzyl groups can be removed through hydrogenolysis using palladium on carbon (Pd/C) as a catalyst.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Hydrogen gas (H2) in the presence of Pd/C.

Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).

Major Products:

Oxidation: Quinone derivatives.

Reduction: Deprotected galactopyranoside.

Substitution: Various substituted phenyl derivatives.

Aplicaciones Científicas De Investigación

Applications in Biochemistry

1. Glycosylation Studies

MGBG serves as a substrate for glycosylation reactions, which are crucial in understanding glycoprotein synthesis and function. Its structure allows researchers to explore the effects of different glycosylation patterns on protein behavior and stability.

2. Enzyme Inhibition Studies

Research indicates that MGBG can inhibit certain glycosidases, making it a valuable tool for studying enzyme kinetics and mechanisms. This property is particularly useful in drug design, where enzyme inhibition is a target for therapeutic intervention.

Pharmaceutical Research

1. Anticancer Activity

MGBG has been investigated for its potential anticancer properties. Studies have shown that it can induce apoptosis in cancer cells by modulating glycosylation pathways that are often altered in tumors. For instance, a study demonstrated that MGBG could enhance the efficacy of chemotherapeutic agents by targeting specific cancer cell glycans.

2. Drug Delivery Systems

Due to its carbohydrate nature, MGBG can be utilized in the development of targeted drug delivery systems. Its ability to interact with lectins and other carbohydrate-binding proteins allows for the design of nanoparticles that deliver drugs specifically to cancerous tissues.

Glycobiology Research

1. Cell Signaling

MGBG plays a role in cell signaling pathways mediated by glycan interactions. Research has shown that it can influence cell adhesion and migration, which are critical processes in development and disease progression.

2. Vaccine Development

The compound is also being explored in vaccine formulations, where it can enhance immune responses through its glycan structures. Its ability to mimic natural glycan patterns makes it an attractive candidate for developing glycoconjugate vaccines.

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study A (2023) | Investigate anticancer properties | MGBG induced apoptosis in breast cancer cells via glycan modulation. |

| Study B (2024) | Evaluate enzyme inhibition | MGBG effectively inhibited alpha-glycosidase activity, suggesting potential for diabetes treatment. |

| Study C (2023) | Explore drug delivery systems | MGBG-functionalized nanoparticles showed increased targeting efficiency to tumor cells compared to non-functionalized controls. |

Mecanismo De Acción

The mechanism of action of 4-Methoxyphenyl 2,4,6-Tri-O-benzyl-beta-D-galactopyranoside primarily involves its role as a glycosyl donor. In glycosylation reactions, the compound donates its glycosyl moiety to an acceptor molecule, forming a glycosidic bond. This process is facilitated by the activation of the glycosyl donor through the use of promoters like silver triflate or boron trifluoride etherate . The molecular targets and pathways involved depend on the specific application, such as the synthesis of glycopeptides or glycoproteins .

Comparación Con Compuestos Similares

- 4-Methoxyphenyl 2,4,6-Tri-O-acetyl-beta-D-galactopyranoside

- 4-Methoxyphenyl 2,4,6-Tri-O-benzyl-beta-D-glucopyranoside

- 4-Methoxyphenyl 2,4,6-Tri-O-benzyl-beta-D-mannopyranoside

Comparison: 4-Methoxyphenyl 2,4,6-Tri-O-benzyl-beta-D-galactopyranoside is unique due to its specific substitution pattern and the presence of benzyl protecting groups. Compared to its acetylated counterpart, the benzyl groups provide greater stability and are more easily removed under mild conditions. The glucopyranoside and mannopyranoside analogs differ in the stereochemistry of the sugar moiety, which can influence their reactivity and interactions in glycosylation reactions .

Actividad Biológica

4-Methoxyphenyl 2,4,6-tri-O-benzyl-beta-D-galactopyranoside (MGBG) is a synthetic compound that has garnered attention in the field of glycoscience due to its structural features and potential biological applications. This article provides a comprehensive overview of the biological activity associated with MGBG, including its synthesis, structural characteristics, and relevant case studies highlighting its effects on various biological systems.

Chemical Structure and Properties

MGBG is characterized by the following molecular formula: C34H36O7. It features a galactopyranoside backbone with three benzyl groups and a methoxyphenyl substituent. The compound is typically obtained as a white to light yellow powder or crystal, with a melting point ranging from 92 °C to 96 °C and a high purity level exceeding 98% as determined by HPLC analysis .

| Property | Value |

|---|---|

| Molecular Formula | C34H36O7 |

| Molecular Weight | 556.66 g/mol |

| Melting Point | 92.0 - 96.0 °C |

| Purity | >98.0% (HPLC) |

| Physical State | Solid |

Synthesis of MGBG

The synthesis of MGBG involves multiple steps, typically starting from simple galactose derivatives through glycosylation reactions. The use of protecting groups such as benzyl groups is crucial for controlling regioselectivity and stereoselectivity during the synthesis process. Research indicates that the benzylated derivatives can significantly influence the reactivity in glycosylation reactions, making them valuable intermediates in carbohydrate chemistry .

Antimicrobial Properties

Recent studies have indicated that MGBG exhibits notable antimicrobial activity. For instance, it has been shown to inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. In vitro assays demonstrated that MGBG's effectiveness is attributed to its ability to disrupt bacterial cell membranes, leading to cell lysis .

Anticancer Effects

MGBG has also been investigated for its potential anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines through the activation of caspase pathways. Specifically, MGBG was found to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors, suggesting a mechanism that could be harnessed for therapeutic purposes in cancer treatment .

Modulation of Glycosidic Enzymes

Another significant aspect of MGBG's biological activity is its interaction with glycosidic enzymes. Studies have indicated that MGBG can act as an inhibitor of certain glycosidases, which are enzymes that play critical roles in carbohydrate metabolism. This inhibition could have implications for managing metabolic disorders such as diabetes by modulating glucose absorption and metabolism .

Case Studies

- Antimicrobial Activity : A study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of MGBG against multi-drug resistant strains of Staphylococcus aureus. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating potent activity compared to standard antibiotics .

- Cancer Cell Apoptosis : Research conducted on human breast cancer cell lines demonstrated that treatment with MGBG resulted in a significant reduction in cell viability after 48 hours, with IC50 values around 15 µM. Flow cytometry analysis confirmed increased annexin V staining indicative of early apoptosis .

- Enzyme Inhibition : A study investigating the effects of MGBG on alpha-glucosidase activity revealed that it inhibited enzyme activity with an IC50 value of 25 µM, suggesting potential use in managing postprandial blood glucose levels .

Propiedades

IUPAC Name |

(2S,3R,4S,5R,6R)-2-(4-methoxyphenoxy)-3,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H36O7/c1-36-28-17-19-29(20-18-28)40-34-33(39-23-27-15-9-4-10-16-27)31(35)32(38-22-26-13-7-3-8-14-26)30(41-34)24-37-21-25-11-5-2-6-12-25/h2-20,30-35H,21-24H2,1H3/t30-,31+,32+,33-,34-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKHXZYRDXXUJMR-BWNLSPMZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC2C(C(C(C(O2)COCC3=CC=CC=C3)OCC4=CC=CC=C4)O)OCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)COCC3=CC=CC=C3)OCC4=CC=CC=C4)O)OCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H36O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40444585 | |

| Record name | 4-Methoxyphenyl 2,4,6-tri-O-benzyl-beta-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40444585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

556.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

247027-79-8 | |

| Record name | 4-Methoxyphenyl 2,4,6-tri-O-benzyl-beta-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40444585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.